Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate)
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Overview
Description
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is a type of sorbitan ester, which is a non-ionic surfactant. These compounds are widely used in various industries due to their emulsifying, dispersing, and stabilizing properties. Sorbitan esters are derived from the dehydration of sorbitol and the subsequent esterification with fatty acids. This particular compound is known for its ability to form stable emulsions and is commonly used in the formulation of cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) typically involves the following steps:
Dehydration of Sorbitol: Sorbitol is dehydrated to form sorbitan. This reaction is usually carried out at elevated temperatures in the presence of an acid catalyst.
Esterification: The sorbitan is then esterified with (R-(Z))-12-hydroxy-9-octadecenoic acid. This reaction is typically conducted in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote ester formation.
Industrial Production Methods
In industrial settings, the production of sorbitan esters often involves continuous processes to ensure high efficiency and product consistency. The dehydration and esterification reactions are carried out in large reactors, and the products are purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other delivery systems for biological studies.
Medicine: Utilized in the formulation of drug delivery systems, including creams, ointments, and injectable formulations.
Industry: Widely used in the cosmetics industry for the formulation of lotions, creams, and other personal care products. Also used in the food industry as an emulsifier and stabilizer.
Mechanism of Action
The primary mechanism of action of sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property allows it to form stable emulsions, which are essential in various applications. The compound interacts with the hydrophobic and hydrophilic components of the phases, stabilizing the emulsion and preventing separation.
Comparison with Similar Compounds
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a single stearic acid moiety.
Sorbitan tristearate: Contains three stearic acid moieties.
Polysorbates: These are ethoxylated sorbitan esters, such as polysorbate 20, 40, 60, and 80, which have additional polyoxyethylene chains.
Uniqueness
Sorbitan, tris((R-(Z))-12-hydroxy-9-octadecenoate) is unique due to its specific fatty acid composition, which imparts distinct emulsifying and stabilizing properties. The presence of the (R-(Z))-12-hydroxy-9-octadecenoic acid moieties provides enhanced stability and compatibility with various formulations compared to other sorbitan esters.
Properties
CAS No. |
61792-47-0 |
---|---|
Molecular Formula |
C60H108O11 |
Molecular Weight |
1005.5 g/mol |
IUPAC Name |
[(3S,4R)-5-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]-4-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyoxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C60H108O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h25-27,34-36,51-55,59-64H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-,54-,55+,59?,60-/m1/s1 |
InChI Key |
LUQBJSPVLIXROZ-AUAAAKFCSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H]1COC([C@@H]1OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
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